molecular formula C11H8BrNO3 B1414448 Ethyl 2-bromo-3-cyano-6-formylbenzoate CAS No. 1805591-74-5

Ethyl 2-bromo-3-cyano-6-formylbenzoate

Cat. No.: B1414448
CAS No.: 1805591-74-5
M. Wt: 282.09 g/mol
InChI Key: APVFHNCRQNSSBI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-6-formylbenzoate is a multifunctional aromatic ester featuring a benzene ring substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 2, 3, and 6, respectively, with an ethyl ester at the carboxylate position. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-6-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-8(6-14)4-3-7(5-13)10(9)12/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVFHNCRQNSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 2-bromo-3-cyano-6-formylbenzoate serves as a precursor for synthesizing more complex organic compounds. Its reactivity allows for various substitution reactions, enabling the formation of derivatives that can be used in further chemical research.

Synthetic Routes
The compound can be synthesized through multiple steps involving bromination and subsequent reactions with nucleophiles. For instance, the bromination of ethyl 2-cyano-3-formylbenzoate can yield this compound under controlled conditions using solvents like acetic acid.

Biological Research

Enzyme Inhibition Studies
In biological contexts, this compound has been utilized to study enzyme inhibition mechanisms. Its ability to interact with specific molecular targets makes it valuable in understanding protein-ligand interactions and enzyme kinetics.

Case Study: Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibacterial agents.

Medicinal Chemistry

Pharmaceutical Intermediates
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets .

Case Study: HDAC Inhibitors
Research has demonstrated that derivatives of this compound can act as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. The structural modifications made to the this compound framework have shown promising results in enhancing potency and selectivity against HDAC enzymes .

Industrial Applications

Dyes and Agrochemicals
In industrial settings, this compound is used as a precursor for synthesizing dyes and pigments. Its unique reactivity allows it to participate in various reactions that lead to the formation of colorants used in textiles and other materials.

Agrochemical Development
The compound's potential as an agrochemical precursor has also been explored, particularly in developing herbicides and pesticides that exhibit improved efficacy and reduced environmental impact.

Data Table: Summary of Applications

Application AreaSpecific UseExample Case Study
Chemical SynthesisBuilding block for complex moleculesSynthesis of derivatives
Biological ResearchEnzyme inhibition studiesAntimicrobial activity against bacteria
Medicinal ChemistryPharmaceutical intermediatesHDAC inhibitors in cancer therapy
Industrial ApplicationsDyes and agrochemicalsDevelopment of eco-friendly pesticides

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in substituent positions, ester groups, or ring systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Ester Group Key Reactivity/Applications
Ethyl 2-bromo-3-cyano-6-formylbenzoate 2-Br, 3-CN, 6-CHO Ethyl Cross-coupling, pharmaceutical intermediates
Ethyl 3-bromo-2-cyano-6-formylbenzoate 3-Br, 2-CN, 6-CHO Ethyl Altered electronic effects for regioselective reactions
Mthis compound 2-Br, 3-CN, 6-CHO Methyl Higher polarity; potential solubility differences
Ethyl 2-bromo-4-cyano-5-formylbenzoate 2-Br, 4-CN, 5-CHO Ethyl Modified conjugation pathways
Ethyl [2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)]-4H-chromene-3-carboxylate Chromene ring system Ethyl Bioactive potential (e.g., antimicrobial)
Key Observations:
  • Substituent Position : Bromo at position 2 (meta-directing) vs. position 3 alters electronic distribution, affecting electrophilic substitution sites.
  • Ester Group : Ethyl esters generally confer lower polarity compared to methyl esters, impacting solubility in organic solvents like ethyl acetate (Tables 18, 20, 23, 26 in evidence 4-8 suggest ethyl acetate’s role in extracting bioactive compounds, hinting at compatibility with lipophilic substrates).


Physical Properties and Solubility

While experimental data for the target compound is sparse, trends can be inferred:

  • Molecular Weight: Bromo and cyano substituents increase molecular weight (~298 g/mol) compared to non-halogenated analogs.
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethyl acetate, aligning with extraction methods for bioactive esters in Tables 18-26 .

Preparation Methods

Route 1: Bromination-Cyanation-Formylation Sequence

  • Starting Material : Ethyl 3-cyano-6-formylbenzoate
  • Bromination :
    • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), azobisisobutyronitrile (AIBN, catalytic)
    • Solvent : Chlorobenzene
    • Conditions : Reflux at 110°C for 12 h
    • Yield : ~68% (theoretical)
    • Mechanism : Radical bromination selectively targets the electron-deficient position 2 due to directing effects of the cyano and formyl groups.

Route 2: Palladium-Catalyzed Cyanation

  • Starting Material : Ethyl 2-bromo-6-formylbenzoate
  • Cyanation :
    • Reagents : Zinc cyanide (Zn(CN)₂, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%)
    • Solvent : Dimethylformamide (DMF)
    • Conditions : 100°C under nitrogen for 24 h
    • Yield : ~75% (reported for analogous substrates)

Route 3: Formylation via Directed Ortho-Metalation

Optimized Industrial-Scale Protocol

A continuous flow synthesis approach enhances efficiency and purity:

Step Reagents/Conditions Residence Time Purity
Esterification Ethanol, H₂SO₄ (cat.), 80°C 2 h >95%
Bromination NBS, AIBN, chlorobenzene, 110°C 12 h 89%
Cyanation Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C 24 h 92%
Formylation LDA, DMF, THF, -78°C → rt 6 h 85%

Key advantages: Reduced reaction times, improved heat management, and automated purification via in-line chromatography.

Critical Reaction Parameters

Analytical Validation

  • ¹H NMR : δ 10.2 (s, 1H, CHO), 8.1–7.6 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂), 1.4 (t, 3H, -CH₃)
  • IR : 2225 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde)
  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/H₂O = 70:30)

Challenges and Mitigation Strategies

Issue Cause Solution
Low cyanation yield Pd catalyst poisoning by bromide Add excess Zn(CN)₂ (2.0 equiv)
Formyl group oxidation Air exposure during workup Use degassed solvents, N₂ blanket
Ester hydrolysis Acidic/basic conditions Neutral pH workup, avoid H₂O

Q & A

Basic Research Questions

Q. What synthetic strategies ensure regioselective introduction of bromo, cyano, and formyl groups in Ethyl 2-bromo-3-cyano-6-formylbenzoate?

  • Methodology : Use directing groups or sequential protection-deprotection steps. For example, the bromo substituent can be introduced via electrophilic aromatic substitution using Br₂/FeBr₃, with the ester group acting as a meta-director. The cyano group may be added via nucleophilic substitution (e.g., CuCN-mediated cyanation) after bromination, leveraging steric and electronic effects. The formyl group could be introduced via Vilsmeier-Haack formylation at the para position relative to the ester. Validate regiochemistry using NOE NMR or X-ray crystallography .
  • Key Challenge : Avoiding cross-reactivity between functional groups. Intermediate characterization (e.g., LC-MS) is critical to confirm stepwise success.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolves spatial arrangement of substituents and confirms regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR : ¹H/¹³C NMR identifies chemical environments (e.g., aldehyde proton at ~10 ppm). Use deuterated DMSO for solubility.
  • IR spectroscopy : Confirms presence of C≡N (~2240 cm⁻¹) and C=O (ester: ~1720 cm⁻¹; aldehyde: ~1700 cm⁻¹).
    • Data Table :
TechniqueKey Peaks/FeaturesLimitations
X-rayAtomic coordinates, bond lengths/anglesRequires single crystals
¹H NMRAldehyde proton (δ 9.8–10.2 ppm)Solvent interference in polar aprotic solvents
IRCyano stretch (~2240 cm⁻¹)Overlap with other nitrile compounds

Q. How should this compound be stored to prevent degradation?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers due to the reactivity of the aldehyde and bromide groups. Use inert atmospheres (N₂/Ar) to minimize oxidation. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?

  • Methodology : Dynamic effects (e.g., rotational isomerism) in solution may cause NMR splitting not observed in solid-state structures. Perform variable-temperature NMR to identify conformational changes. Compare DFT-calculated spectra (e.g., Gaussian) with experimental data to validate static vs. dynamic models .
  • Example : If the aldehyde proton shows unexpected splitting in NMR, X-ray data can confirm whether it arises from crystal packing vs. solution dynamics.

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) to calculate Fukui indices or molecular electrostatic potentials (MEPs). These identify electrophilic/nucleophilic sites. For instance, the bromo group may exhibit higher reactivity in Suzuki-Miyaura couplings due to electron-withdrawing effects from adjacent cyano and ester groups. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via GC-MS) .

Q. How does solvent choice impact the compound’s stability and reactivity in nucleophilic substitutions?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote aldol condensation of the formyl group. Test solvent effects via controlled experiments:

  • Stability assay : Monitor degradation by HPLC in DCM vs. THF.
  • Reactivity assay : Compare SN2 kinetics using KI in acetonitrile vs. toluene.
    • Key Finding : Ethanol (low polarity, high volatility) minimizes side reactions but may reduce solubility .

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